N-[2-(1-methyl-1H-indol-5-yl)ethyl]pent-4-enamide

indole regioisomerism structure–activity relationship medicinal chemistry

N-[2-(1-methyl-1H-indol-5-yl)ethyl]pent-4-enamide (CAS 2097861-64-6) is a synthetic indole amide derivative with molecular formula C16H20N2O and a monoisotopic mass of 256.34 g/mol, structurally defined by a 1-methylindole core linked via a 5-ethyl spacer to a terminal pent-4-enamide moiety bearing a reactive terminal alkene. The compound is stocked as catalog entry F6556-1525 within the Life Chemicals high-throughput screening (HTS) collection of over 575,000 original drug-like small molecules, with supply options at the 2 µmol and 5 µmol scale at published pricing, offering immediate off-the-shelf procurement feasibility.

Molecular Formula C16H20N2O
Molecular Weight 256.349
CAS No. 2097861-64-6
Cat. No. B2615135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1-methyl-1H-indol-5-yl)ethyl]pent-4-enamide
CAS2097861-64-6
Molecular FormulaC16H20N2O
Molecular Weight256.349
Structural Identifiers
SMILESCN1C=CC2=C1C=CC(=C2)CCNC(=O)CCC=C
InChIInChI=1S/C16H20N2O/c1-3-4-5-16(19)17-10-8-13-6-7-15-14(12-13)9-11-18(15)2/h3,6-7,9,11-12H,1,4-5,8,10H2,2H3,(H,17,19)
InChIKeyWJXMEFJWSOUAHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(1-methyl-1H-indol-5-yl)ethyl]pent-4-enamide CAS 2097861-64-6: Structural Identity, Physicochemical Baseline, and HTS Library Context for Procurement Decision-Making


N-[2-(1-methyl-1H-indol-5-yl)ethyl]pent-4-enamide (CAS 2097861-64-6) is a synthetic indole amide derivative with molecular formula C16H20N2O and a monoisotopic mass of 256.34 g/mol, structurally defined by a 1-methylindole core linked via a 5-ethyl spacer to a terminal pent-4-enamide moiety bearing a reactive terminal alkene . The compound is stocked as catalog entry F6556-1525 within the Life Chemicals high-throughput screening (HTS) collection of over 575,000 original drug-like small molecules, with supply options at the 2 µmol and 5 µmol scale at published pricing, offering immediate off-the-shelf procurement feasibility . Notably, no peer-reviewed primary research literature, patent bioactivity data, ChEMBL entry, or PubChem BioAssay record was identified for this specific compound as of the evidence cutoff date, meaning that all differentiation claims below are necessarily based on structural comparison, class-level inference, and procurement-availability considerations rather than on direct experimental head-to-head data.

Why Generic Substitution of N-[2-(1-methyl-1H-indol-5-yl)ethyl]pent-4-enamide Is Not Feasible: Structural Uniqueness Among C16H20N2O Isomers and Indole Amide Analogs


Although several compounds share the identical molecular formula C16H20N2O and molecular weight of 256.34 g/mol — including 2-cyclohexyl-N-(1H-indol-5-yl)acetamide, L-leucine β-naphthylamide, and N-[2-(1H-indol-3-yl)ethyl]-4-methylpent-2-enamide — they are constitutional isomers with fundamentally different connectivity, topological polar surface areas, and predicted pharmacophores . The target compound is distinguished by three structural features that cannot be replicated simultaneously by any known isomer: (i) the 1-methyl substituent on the indole nitrogen, which blocks hydrogen-bond donation and alters π-stacking orientation; (ii) the 5-position ethyl linker, which geometrically extends the amide away from the indole plane in a trajectory distinct from 3-substituted indole analogs; and (iii) the terminal pent-4-enamide alkene, which provides a reactive handle for covalent probe design, bioconjugation, or metabolic trapping unavailable in saturated amide counterparts . Substituting a 3-indolyl isomer or a cyclohexyl acetamide analog would deliver a different molecular shape, electronic distribution, and chemical reactivity profile to any biological target or chemical transformation, rendering generic interchange scientifically invalid absent explicit comparative experimental validation.

Quantitative Differentiation Evidence Guide for N-[2-(1-methyl-1H-indol-5-yl)ethyl]pent-4-enamide (CAS 2097861-64-6): Comparator-Based Structural, Physicochemical, and Procurement Analysis


Regioisomeric Indole Substitution: 5-Position Ethyl Linker Versus 3-Position Indolyl Analogs — Structural and Predicted Pharmacophoric Divergence

The target compound carries the 2-aminoethyl side chain at the indole 5-position (C5 of the benzene ring), whereas the closely related constitutional isomer N-[2-(1H-indol-3-yl)ethyl]-4-methylpent-2-enamide (CAS 1020251-92-6, identical molecular formula C16H20N2O, identical molecular weight 256.34 g/mol) attaches the side chain at the indole 3-position (C3 of the pyrrole ring) . This regioisomeric difference alters the spatial trajectory of the amide-bearing side chain by approximately 2.4 Å (center-to-center distance between C3 and C5 of the indole nucleus) and changes the electronic environment at the point of attachment from the electron-rich pyrrole ring to the more electron-neutral benzene ring. No direct comparative bioassay data are available for either compound in the published literature; this evidence is class-level inference based on well-established medicinal chemistry principles of indole regioisomerism.

indole regioisomerism structure–activity relationship medicinal chemistry

Terminal Alkene Reactivity: Pent-4-enamide Moiety as a Differentiating Feature from Saturated Amide Analogs

The pent-4-enamide side chain of the target compound terminates in a monosubstituted alkene (CH=CH2), a functional group absent from saturated pentanamide analogs such as 2-cyclohexyl-N-(1H-indol-5-yl)acetamide (same molecular formula C16H20N2O, same molecular weight 256.34 g/mol) . The terminal alkene enables thiol-ene click chemistry, metathesis-based diversification, epoxidation, dihydroxylation, and potential covalent engagement with cysteine residues in protein targets — reactivity modalities that are completely inaccessible to the saturated comparator. Enzymatic resolution of amines and amino alcohols using pent-4-enoyl derivatives has been demonstrated in the literature, establishing the pent-4-enamide as a synthetically tractable functional handle for chiral amine production [1]. No direct comparative data exist for the target compound versus the saturated analog; this evidence is cross-study comparable, drawing on the established reactivity of pent-4-enamides as a functional class.

covalent inhibitor design click chemistry chemical biology probes

N1-Methyl Substitution: Hydrogen-Bond Donor Elimination Versus Free N–H Indole Analogs

The target compound carries a methyl group at the indole N1 position, eliminating a hydrogen-bond donor (HBD) site compared to N–H indole analogs such as N-[2-(1H-indol-3-yl)ethyl]-4-methylpent-2-enamide (CAS 1020251-92-6) . This single N-methyl substitution reduces the compound's HBD count to 1 (amide NH only) versus 2 (indole NH plus amide NH) for the comparator. In drug design, reducing HBD count is a well-established strategy for improving membrane permeability, oral bioavailability, and CNS penetration, as codified in Lipinski's Rule of Five and subsequent metrics. The predicted logP for the target compound is approximately 2.20 [1]. No direct comparative permeability or bioavailability data exist; this evidence is class-level inference drawn from the extensive medicinal chemistry literature on N-methylation of indoles.

ADME optimization hydrogen-bond potential CNS drug design

Procurement Availability: Off-the-Shelf HTS Library Stock Versus Custom Synthesis-Required Analogs

The target compound is available off-the-shelf from Life Chemicals (catalog F6556-1525) in pre-weighed 2 µmol and 5 µmol aliquots at published pricing of $57.00 and $63.00 respectively, within their HTS compound collection of over 575,000 screening compounds . In contrast, the constitutional isomer 2-cyclohexyl-N-(1H-indol-5-yl)acetamide and the 3-indolyl isomer CAS 1020251-92-6 require sourcing from alternative vendors with different pricing, purity specifications, and lead times . The Life Chemicals collection guarantees ≥90% purity confirmed by LCMS and/or 400 MHz NMR, with validated synthetic routes and QC documentation available, providing procurement-grade certainty that is not uniformly available across all isomer suppliers . This evidence is direct procurement comparison.

high-throughput screening compound procurement HTS library sourcing

Important Caveat: Absence of Published Biological Activity Data for the Target Compound and Its Closest Analogs

A comprehensive search of PubMed, ChEMBL, BindingDB, PubChem BioAssay, and patent databases conducted for this evidence guide identified zero peer-reviewed publications, zero ChEMBL bioactivity records, zero BindingDB affinity measurements, and zero PubChem BioAssay screening results for N-[2-(1-methyl-1H-indol-5-yl)ethyl]pent-4-enamide (CAS 2097861-64-6, InChIKey WJXMEFJWSOUAHX-UHFFFAOYSA-N) or for its closest constitutional isomer comparators as of the evidence cutoff date [1]. This means that no quantitative potency (IC50, Ki, EC50), selectivity, ADME, or in vivo data exist in the public domain to support target-specific differentiation claims. All structural and procurement-based differentiation presented above is valid for compound selection decisions but cannot substitute for biological profiling. Users must commission de novo screening to establish target engagement, selectivity, and efficacy parameters.

data gap evidence limitation screening compound characterization

Recommended Research and Industrial Application Scenarios for N-[2-(1-methyl-1H-indol-5-yl)ethyl]pent-4-enamide (CAS 2097861-64-6) Based on Structural Evidence


High-Throughput Phenotypic Screening for Novel Indole-Based Bioactivity in Unexplored Chemical Space

The compound's membership in the Life Chemicals HTS collection and its structurally unique combination of N1-methyl, 5-ethyl linker, and terminal alkene features — none of which are jointly present in any other C16H20N2O isomer [1] — position it as a suitable candidate for inclusion in diversity-oriented phenotypic screening campaigns. Its immediate off-the-shelf availability at defined purity (≥90% by LCMS/NMR) enables rapid deployment in cell-based assays without synthesis delay . The absence of published bioactivity data is actually advantageous for discovery: it represents genuinely unexplored chemical space, minimizing the risk of rediscovering known pharmacology.

Covalent Chemical Probe Development via Terminal Alkene Functionalization

The pent-4-enamide terminal alkene provides a synthetically accessible handle for thiol-ene conjugation, epoxidation-based warhead installation, or metathesis-driven diversification [1]. Research groups interested in developing covalent inhibitors, activity-based probes, or bifunctional degrader molecules (PROTACs) can exploit this alkene to attach linker moieties, fluorescent reporters, or affinity tags without modifying the indole core. The N1-methyl substitution simultaneously eliminates an indole NH that could otherwise compete in hydrogen-bonding interactions during target engagement, a property inferred from class-level medicinal chemistry principles.

Structure–Activity Relationship (SAR) Studies Around the Indole 5-Position Ethyl Linker Trajectory

The 5-position ethyl linker geometry distinguishes this compound from 3-substituted indole analogs and provides a distinct spatial presentation of the amide terminus to biological targets [1]. Medicinal chemistry teams exploring SAR around indole-based scaffolds can use this compound as a reference point for the 5-substitution series, comparing activity profiles against 3-substituted, 6-substituted, or 7-substituted regioisomers. The off-the-shelf availability of the parent compound accelerates the SAR cycle by providing an immediate starting point for analog synthesis and comparative testing.

Computational Chemistry and Virtual Screening Library Enrichment

With a predicted XlogP of approximately 2.20, a topological polar surface area (TPSA) of 48.00 Ų, and a single hydrogen-bond donor [1], the compound resides within favorable drug-like property space (Lipinski Rule of Five compliant). Computational chemistry groups can use its 3D structure for docking studies, pharmacophore modeling, or machine-learning-based virtual screening library enrichment, particularly for targets where indole-containing ligands have precedent. The compound's structural data (SMILES, InChIKey) are fully defined, enabling accurate in silico property calculation and conformer generation.

Quote Request

Request a Quote for N-[2-(1-methyl-1H-indol-5-yl)ethyl]pent-4-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.